molecular formula C13H12Cl2FN B1486933 (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride CAS No. 2206609-06-3

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1486933
CAS No.: 2206609-06-3
M. Wt: 272.14 g/mol
InChI Key: LTMKKJVIMHIEEV-UHFFFAOYSA-N
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Description

“(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2206609-06-3 . It has a molecular weight of 272.15 . The IUPAC name for this compound is "(3-chloro-5-fluorophenyl) (phenyl)methanamine hydrochloride" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11ClFN.ClH/c14-11-6-10 (7-12 (15)8-11)13 (16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

“this compound” is a powder . The compound is stored at room temperature .

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonist

A study by Harrison et al. (2001) describes the development of a neurokinin-1 (NK1) receptor antagonist, which includes a compound structurally related to (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride. This antagonist shows potential in pre-clinical tests for clinical efficacy in emesis and depression, highlighting its significance in targeting NK1 receptors for therapeutic purposes (Harrison et al., 2001).

2. Chiral Discrimination in Chromatography

The work of Bereznitski et al. (2002) explores the separation of enantiomers of a compound related to this compound using a specific stationary phase in chromatography. This study provides insights into the molecular interactions involved in chiral discrimination, crucial for pharmaceutical and chemical research (Bereznitski et al., 2002).

3. Serotonin 5-HT1A Receptor Agonists

Research by Sniecikowska et al. (2019) on novel derivatives of (3-Chloro-5-fluorophenyl)(phenyl)methanamine showcases their potential as serotonin 5-HT1A receptor-biased agonists. These compounds have high 5-HT1A receptor affinity and selectivity, making them promising candidates for antidepressant drugs (Sniecikowska et al., 2019).

4. Micellar and Microemulsion Liquid Chromatography

El-Sherbiny et al. (2005) utilized micellar and microemulsion liquid chromatography for the separation of flunarizine hydrochloride and its degradation products, which include compounds structurally similar to this compound. This study is significant for understanding the analytical techniques for separating and analyzing complex pharmaceutical mixtures (El-Sherbiny et al., 2005).

5. Acetylcholinesterase and Monoamine Oxidase Inhibition

Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including those related to this compound, and evaluated them as inhibitors of acetylcholinesterase and monoamine oxidase. Their findings contribute to the development of potential treatments for neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKKJVIMHIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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